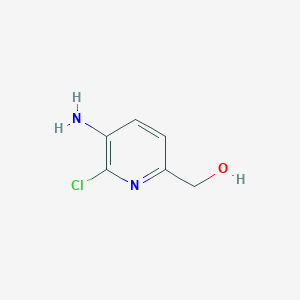

3-Amino-2-chloropyridine-6-methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-2-chloropyridine is a chemical compound with the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol . It is used as a reactant in the synthesis of various compounds .

Synthesis Analysis

The synthesis of 3-Amino-2-chloropyridine involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve these intermediates to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of 3-Amino-2-chloropyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

3-Amino-2-chloropyridine is used as a reactant of aryl isoindolinediones for the synthesis of anticonvulsants . It is the key intermediate of two kinds of compounds: chlorbenzamide and pirenzepine . It is also used in the Suzuki–Miyaura (SM) coupling reaction .Physical And Chemical Properties Analysis

3-Amino-2-chloropyridine has a density of 130, a melting point of 76-78 °C (lit.), a boiling point of 130-134 °C (12.7517 mmHg), and a flash point of 185 °C . It is soluble in methanol and water (30 g/L), and has a vapor pressure of 0.0107mmHg at 25°C .科学的研究の応用

Synthesis of Polyhydroxyindolizidines

Researchers have explored the use of derivatives similar to 3-Amino-2-chloropyridine-6-methanol in the synthesis of polyhydroxyindolizidines, a class of compounds with significant biological activity. For example, Izquierdo et al. (1999) reported on the use of related intermediates in a new and short synthesis pathway for polyhydroxyindolizidines, demonstrating the versatility of these compounds in synthesizing complex molecular structures (Izquierdo et al., 1999).

Novel Synthesis and Properties of Derivatives

Mitsumoto and Nitta (2004) presented a novel synthesis and explored the properties of specific pyridine derivatives, revealing their potential in producing compounds with unique electrochemical and photochemical properties. This research highlights the chemical versatility and potential utility of 3-Amino-2-chloropyridine-6-methanol and its derivatives in various scientific applications (Mitsumoto & Nitta, 2004).

Palladium Catalyzed C-H Halogenation

Sun et al. (2014) explored the use of (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound with a similar structure to 3-Amino-2-chloropyridine-6-methanol, in palladium-catalyzed C-H halogenation. This research demonstrates the application of such compounds in synthesizing multi-substituted arenes under mild conditions, highlighting their importance in organic synthesis (Sun, Sun, & Rao, 2014).

Multi-Component Reaction Accessing Derivatives

A study by Schwerkoske et al. (2005) reported on a novel one-step synthesis of 3-aminoimidazo[1,2-a]pyridines, showcasing the application of amino-pyridine derivatives in facilitating multi-component chemical reactions. This research underscores the utility of 3-Amino-2-chloropyridine-6-methanol and its derivatives in complex organic synthesis processes (Schwerkoske, Masquelin, Perun, & Hulme, 2005).

Synthesis of Pyridines

Another application involves the efficient conversion of cyclic six-membered imines into pyridines, as discussed by Kimpe et al. (1996). This research highlights the role of chlorination and dehydrochlorination processes in the synthesis of pyridines, pointing to the broader utility of 3-Amino-2-chloropyridine-6-methanol in the preparation of heterocyclic compounds (Kimpe, Keppens, & Fonck, 1996).

作用機序

Safety and Hazards

3-Amino-2-chloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

将来の方向性

The Suzuki–Miyaura (SM) cross-coupling reaction, which uses 3-Amino-2-chloropyridine, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the use of 3-Amino-2-chloropyridine in such reactions has broad future prospects.

特性

IUPAC Name |

(5-amino-6-chloropyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGKIZXXLSDEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-6-chloropyridin-2-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)

![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)

![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)

![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2575932.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2575935.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)